molecular formula C29H30N4O4 B13378430 N-(1-adamantyl)-4-{[(4-hydroxy-1-(4-methylphenyl)-2,6-dioxo-1,6-dihydro-5(2H)-pyrimidinylidene)methyl]amino}benzamide

N-(1-adamantyl)-4-{[(4-hydroxy-1-(4-methylphenyl)-2,6-dioxo-1,6-dihydro-5(2H)-pyrimidinylidene)methyl]amino}benzamide

Cat. No.: B13378430
M. Wt: 498.6 g/mol
InChI Key: IYGSXBAUGVUFFW-UHFFFAOYSA-N
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Description

N-(1-adamantyl)-4-{[(4-hydroxy-1-(4-methylphenyl)-2,6-dioxo-1,6-dihydro-5(2H)-pyrimidinylidene)methyl]amino}benzamide is a complex organic compound with a unique structure that combines adamantyl, hydroxyphenyl, and pyrimidinylidene groups

Properties

Molecular Formula

C29H30N4O4

Molecular Weight

498.6 g/mol

IUPAC Name

N-(1-adamantyl)-4-[[6-hydroxy-1-(4-methylphenyl)-2,4-dioxopyrimidin-5-yl]methylideneamino]benzamide

InChI

InChI=1S/C29H30N4O4/c1-17-2-8-23(9-3-17)33-27(36)24(26(35)31-28(33)37)16-30-22-6-4-21(5-7-22)25(34)32-29-13-18-10-19(14-29)12-20(11-18)15-29/h2-9,16,18-20,36H,10-15H2,1H3,(H,32,34)(H,31,35,37)

InChI Key

IYGSXBAUGVUFFW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C(C(=O)NC2=O)C=NC3=CC=C(C=C3)C(=O)NC45CC6CC(C4)CC(C6)C5)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-adamantyl)-4-{[(4-hydroxy-1-(4-methylphenyl)-2,6-dioxo-1,6-dihydro-5(2H)-pyrimidinylidene)methyl]amino}benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to first synthesize the adamantyl and hydroxyphenyl intermediates separately, followed by their coupling with the pyrimidinylidene moiety under specific reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-(1-adamantyl)-4-{[(4-hydroxy-1-(4-methylphenyl)-2,6-dioxo-1,6-dihydro-5(2H)-pyrimidinylidene)methyl]amino}benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The pyrimidinylidene moiety can be reduced to form dihydropyrimidine derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols, can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, which can have different functional groups attached to the aromatic rings or the adamantyl moiety.

Scientific Research Applications

N-(1-adamantyl)-4-{[(4-hydroxy-1-(4-methylphenyl)-2,6-dioxo-1,6-dihydro-5(2H)-pyrimidinylidene)methyl]amino}benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-adamantyl)-4-{[(4-hydroxy-1-(4-methylphenyl)-2,6-dioxo-1,6-dihydro-5(2H)-pyrimidinylidene)methyl]amino}benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-adamantyl)-4-{[(4-hydroxy-1-(4-methylphenyl)-2,6-dioxo-1,6-dihydro-5(2H)-pyrimidinylidene)methyl]amino}benzamide is unique due to its complex structure, which combines multiple functional groups and moieties

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